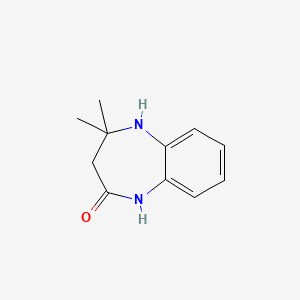

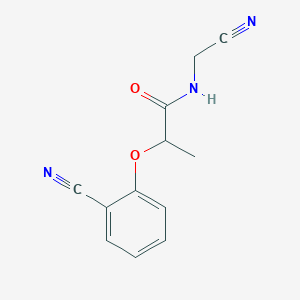

![molecular formula C16H16N4OS B2768707 3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(p-tolyl)propanamide CAS No. 671199-04-5](/img/structure/B2768707.png)

3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(p-tolyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(p-tolyl)propanamide” belongs to a class of compounds known as 1,2,4-triazolo[4,3-a]pyridine derivatives . These derivatives have been found to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, anti-oxidation, and anti-cancer activity .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives typically involves multi-step reactions under microwave irradiation conditions . The starting materials often include 2,3-dichloropyridine and hydrazine hydrate . The structures of the synthesized compounds are usually characterized by techniques such as FT IR, 1H NMR, 13C NMR, 19F NMR, MS, and elemental analysis .Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[4,3-a]pyridine derivatives can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule . IR spectroscopy can give insights into the functional groups present .Applications De Recherche Scientifique

- Research Findings : Compounds derived from this structure have been evaluated for their c-Met kinase inhibitory activity. Notably, compound 22i demonstrated excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines, with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it exhibited superior c-Met kinase inhibition at the nanomolar level (IC50 = 48 nM) .

c-Met Kinase Inhibition

Propriétés

IUPAC Name |

N-(4-methylphenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS/c1-12-5-7-13(8-6-12)17-15(21)9-11-22-16-19-18-14-4-2-3-10-20(14)16/h2-8,10H,9,11H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWXHEZXFFQBEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCSC2=NN=C3N2C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(p-tolyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

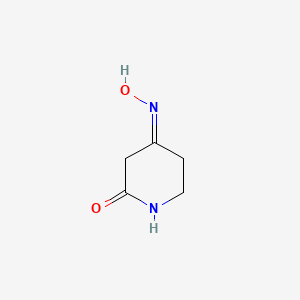

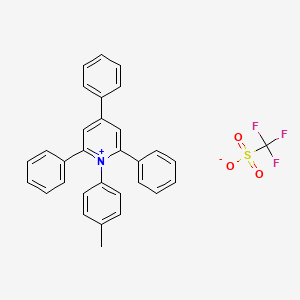

![5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2768632.png)

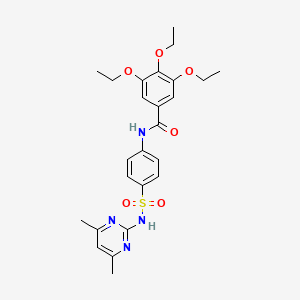

![2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2768636.png)

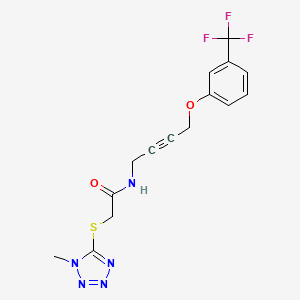

![3-(3,4-dimethoxyphenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2768640.png)

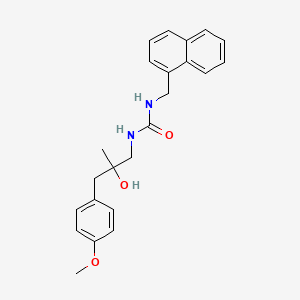

![4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2768641.png)